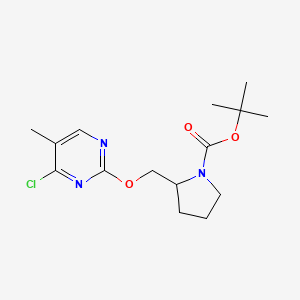
tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H22ClN3O3 and its molecular weight is 327.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and a chlorinated pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in developing pharmaceuticals that target specific biological pathways.
The molecular formula of this compound is C16H24ClN3O3, with a molecular weight of approximately 327.81 g/mol. Its structure allows for various chemical reactions typical of esters and amines, which are crucial for modifying the compound to enhance biological activity or facilitate further synthesis.
The biological activity of this compound can be attributed to its interaction with various biological targets. Interaction studies have demonstrated its binding affinity with cholinesterases, which are crucial enzymes in neurotransmission. Compounds with similar structures have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for neuroprotective applications .
In Vitro Studies
In vitro studies have evaluated the inhibitory effects of related compounds on AChE and BChE. For instance, proline-based carbamates have demonstrated moderate inhibitory effects against AChE, with IC50 values ranging from 28 μM to over 46 μM . While specific data for this compound is limited, the structural similarities suggest it may exhibit comparable activity.
Antiviral Potential
The antiviral potential of pyrrolidine derivatives has been explored extensively. Compounds structurally related to this compound have shown efficacy against various viruses, including HIV and tobacco mosaic virus (TMV). For example, certain pyrrolidine derivatives exhibited strong antiviral activity with EC50 values as low as 3.98 μM against HIV . This suggests that the compound may also possess antiviral properties worth investigating.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| Compound A | Pyrrolidine ring, chlorinated pyrimidine | AChE inhibitor | IC50 = 46.35 μM |
| Compound B | Pyrrolidine with different substitutions | Anti-HIV | EC50 = 3.98 μM |
| Compound C | Similar pyrrolidine structure | Antiviral against TMV | EC50 = 58.7 μg/mL |
This table illustrates how variations in functional groups can significantly affect biological activity and reactivity profiles.
Case Studies
Recent research highlights the importance of pyrrolidine derivatives in drug development:
- Anticholinesterase Activity : A study focused on proline-based carbamates demonstrated their ability to inhibit cholinesterases effectively, suggesting that modifications to the pyrrolidine structure could enhance selectivity and potency .
- Antiviral Studies : Another research effort explored the antiviral capabilities of pyrrolidine derivatives against TMV and other viruses, providing insights into their mechanisms of action and therapeutic potential .
特性
IUPAC Name |
tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3/c1-10-8-17-13(18-12(10)16)21-9-11-6-5-7-19(11)14(20)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUVIWLNOWPYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OCC2CCCN2C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














